molecular formula C20H18ClN3O2 B11467083 1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione

Cat. No.: B11467083
M. Wt: 367.8 g/mol
InChI Key: CYOSUPMMPXXNPU-UHFFFAOYSA-N
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Description

    Cloperastine: is a chemical compound with the molecular formula C₁₉H₂₀ClN₃O₂. It belongs to the class of , which are used to suppress coughing.

  • The compound has a pyrrolidine ring structure with a chlorophenyl group and an indole-ethylamine side chain. Its systematic name reflects this structure.
  • Preparation Methods

      Synthetic Routes: Cloperastine can be synthesized through various routes. One common method involves the reaction of 3-chlorobenzoyl chloride with 1-(1H-indol-3-yl)ethanamine to form the intermediate 1-(3-chlorophenyl)-3-{[2-(1H-indol-3-yl)ethyl]amino}pyrrolidine-2,5-dione.

      Reaction Conditions: The specific reaction conditions depend on the synthetic route chosen.

      Industrial Production: Cloperastine is produced industrially using optimized processes to achieve high yields and purity.

  • Chemical Reactions Analysis

      Reactivity: Cloperastine undergoes various chemical reactions

      Common Reagents and Conditions: Reagents such as hydrogen peroxide (for oxidation) and reducing agents (for reduction) are commonly used.

      Major Products: The N-oxide and reduced forms are significant products.

  • Scientific Research Applications

      Medicine: Cloperastine is primarily used as an antitussive (cough suppressant) in over-the-counter and prescription medications.

      Chemistry: Researchers study its reactivity and derivatives for drug development.

      Biology: Investigations into its effects on respiratory pathways and receptors.

      Industry: Pharmaceutical companies utilize it in cough syrups and related formulations.

  • Mechanism of Action

      Targets: Cloperastine acts on and .

      Pathways: It modulates neuronal excitability and inhibits cough reflex pathways.

      Effects: By suppressing cough reflexes, it reduces the urge to cough.

  • Comparison with Similar Compounds

      Uniqueness: Cloperastine’s unique combination of a pyrrolidine ring, chlorophenyl group, and indole-ethylamine side chain sets it apart.

      Similar Compounds: Other antitussive agents include codeine, dextromethorphan, and noscapine.

    Properties

    Molecular Formula

    C20H18ClN3O2

    Molecular Weight

    367.8 g/mol

    IUPAC Name

    1-(3-chlorophenyl)-3-[2-(1H-indol-3-yl)ethylamino]pyrrolidine-2,5-dione

    InChI

    InChI=1S/C20H18ClN3O2/c21-14-4-3-5-15(10-14)24-19(25)11-18(20(24)26)22-9-8-13-12-23-17-7-2-1-6-16(13)17/h1-7,10,12,18,22-23H,8-9,11H2

    InChI Key

    CYOSUPMMPXXNPU-UHFFFAOYSA-N

    Canonical SMILES

    C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCCC3=CNC4=CC=CC=C43

    Origin of Product

    United States

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